molecular formula C8H15NS B1584569 Heptyl isothiocyanate CAS No. 4426-83-9

Heptyl isothiocyanate

Cat. No. B1584569
CAS RN: 4426-83-9
M. Wt: 157.28 g/mol
InChI Key: LIPUQNPCPLDDBO-UHFFFAOYSA-N
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Description

Heptyl Isothiocyanate is a chemical compound with the molecular formula C8H15NS . It has a molecular weight of 157.276 .


Synthesis Analysis

Isothiocyanates, including Heptyl Isothiocyanate, are typically synthesized from amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . This method converts isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .


Molecular Structure Analysis

The molecular structure of Heptyl Isothiocyanate consists of a chain of 8 carbon atoms (heptyl group) attached to an isothiocyanate functional group (-N=C=S) .


Chemical Reactions Analysis

Isothiocyanates, including Heptyl Isothiocyanate, are known for their high and versatile reactivity, which makes them widely used as intermediates in organic synthesis . They can effectively prevent DNA damage and cancer caused by various carcinogens in the diet, including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines .


Physical And Chemical Properties Analysis

Heptyl Isothiocyanate is a liquid at room temperature . It has a density of 0.91 and a boiling point of 235°C . It is combustible and can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Scientific Research Applications

Anticarcinogenic Potential

Heptyl isothiocyanate has been studied for its potential to prevent cancer. Isothiocyanates, in general, are known for their anticarcinogenic properties, which they exhibit by modulating enzyme activity and affecting gene expression related to carcinogenesis . Heptyl isothiocyanate, in particular, may inhibit the proliferation of cancer cells and induce apoptosis, making it a compound of interest in cancer research.

Anti-inflammatory Effects

Research indicates that isothiocyanates can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators . Heptyl isothiocyanate could be utilized in studying inflammatory pathways and developing anti-inflammatory drugs.

Antioxidative Properties

Heptyl isothiocyanate may also act as an antioxidant. Isothiocyanates have been shown to neutralize free radicals and protect against oxidative stress, which is a factor in many chronic diseases . This property is particularly relevant in the context of neurodegenerative diseases and aging.

Neuroprotective Applications

The neuroprotective effects of isothiocyanates are an area of growing interest. Heptyl isothiocyanate could contribute to the development of treatments for neurological disorders by protecting neuronal cells from damage and improving cognitive functions .

Antidiabetic Activity

Isothiocyanates have been associated with antidiabetic effects, such as improving insulin sensitivity and reducing blood glucose levels . Heptyl isothiocyanate might be used in metabolic studies to explore its potential benefits for diabetes management.

Cardioprotective Effects

The potential cardioprotective effects of Heptyl isothiocyanate could be significant. Isothiocyanates are known to improve cardiovascular health by reducing hypertension and preventing atherosclerosis . Research into Heptyl isothiocyanate could further elucidate its specific effects on heart health.

Antimicrobial Properties

Heptyl isothiocyanate exhibits antimicrobial activity, which could be harnessed in the development of new antibiotics or preservatives . Its ability to disrupt bacterial cell membranes makes it a candidate for studies on infection control and food safety.

Food Industry Applications

Due to its antimicrobial properties, Heptyl isothiocyanate has potential applications in food preservation. It could be used to extend the shelf life of perishable goods and as a natural preservative in food packaging materials .

Safety And Hazards

Heptyl Isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of exposure, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

Isothiocyanates are interesting and important in food, therefore innovations in processing and applying are continually emerging . They are also being studied for their potential use in the prevention of non-communicable diseases .

properties

IUPAC Name

1-isothiocyanatoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-2-3-4-5-6-7-9-8-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPUQNPCPLDDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063449
Record name Heptane, 1-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl isothiocyanate

CAS RN

4426-83-9
Record name Heptyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4426-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 1-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 1-isothiocyanato-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptane, 1-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of heptyl isothiocyanate in Nasturtium officinale R. Br.?

A1: Heptyl isothiocyanate is a volatile constituent found in both the leaves [] and stems [] of Nasturtium officinale R. Br., commonly known as watercress. While not the most abundant volatile compound in this plant, it contributes to the overall aroma profile.

Q2: Does the research indicate any potential applications for heptyl isothiocyanate based on its presence in Nasturtium officinale and Capparis spinosa?

A2: While the research primarily focuses on identifying volatile constituents, the presence of heptyl isothiocyanate in both Nasturtium officinale [] and Capparis spinosa [] alongside other isothiocyanates known for insecticidal activity suggests a potential avenue for further investigation. Further research is needed to determine if heptyl isothiocyanate contributes to the potential insecticidal properties observed in extracts of these plants.

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